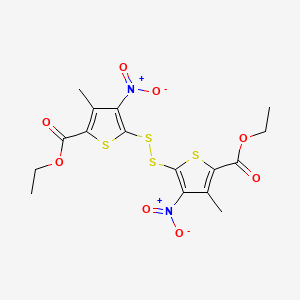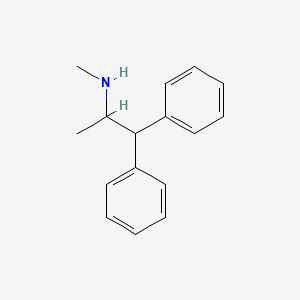
Beta-Phenylmethamphetamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-Phenylmethamphetamine: (N,α-dimethyl-β-phenyl-phenethylamine) is a potent and long-lasting stimulant drug. It belongs to the phenethylamine class of compounds and is structurally related to amphetamines . This compound is known for its stimulating effects on the central nervous system, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Phenylmethamphetamine typically involves the reaction of phenylacetone with methylamine, followed by reduction. This process can be carried out using various reducing agents such as lithium aluminum hydride or sodium amalgam . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or the use of specialized reactors to optimize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Beta-Phenylmethamphetamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Beta-Phenylmethamphetamine has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Investigated for its effects on neurotransmitter release and receptor binding.
Medicine: Explored for potential therapeutic uses in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Mechanism of Action
The mechanism of action of Beta-Phenylmethamphetamine involves the release of neurotransmitters such as dopamine, norepinephrine, and serotonin in the brain. It acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and leading to increased levels in the synaptic cleft . This results in heightened stimulation of the central nervous system, producing effects such as increased alertness, energy, and euphoria .
Comparison with Similar Compounds
Amphetamine: Shares a similar structure but lacks the phenyl group on the beta carbon.
Methamphetamine: Similar in structure but with a methyl group on the nitrogen atom.
Phenethylamine: The parent compound, lacking the additional methyl and phenyl groups.
Uniqueness: Beta-Phenylmethamphetamine is unique due to its potent and long-lasting stimulant effects, which are attributed to its specific structural features. The presence of the phenyl group on the beta carbon and the methyl group on the nitrogen atom contribute to its high affinity for neurotransmitter receptors and its ability to cross the blood-brain barrier more effectively than other related compounds .
Properties
CAS No. |
768295-94-9 |
|---|---|
Molecular Formula |
C16H19N |
Molecular Weight |
225.33 g/mol |
IUPAC Name |
N-methyl-1,1-diphenylpropan-2-amine |
InChI |
InChI=1S/C16H19N/c1-13(17-2)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16-17H,1-2H3 |
InChI Key |
YZFPOMOQFPMBPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


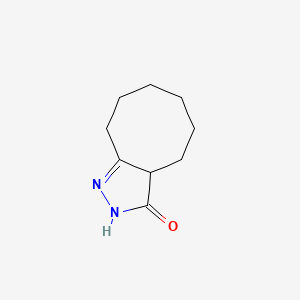
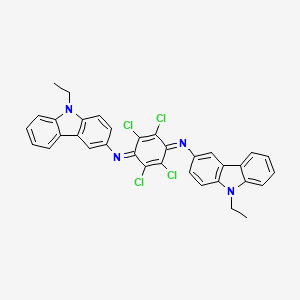
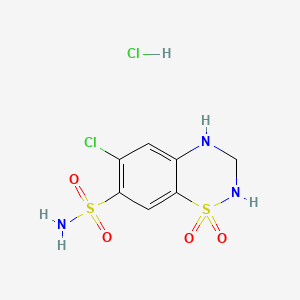
![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)



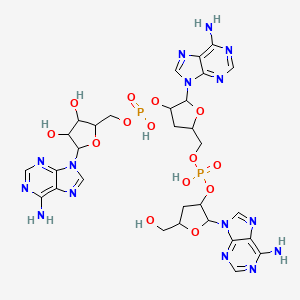
![1,3-Benzenediol, 4-[(2,4-dimethylphenyl)azo]-6-[(2-methylphenyl)azo]-](/img/structure/B12804710.png)
![3-[3-(Dimethylamino)propyl]-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12804716.png)
